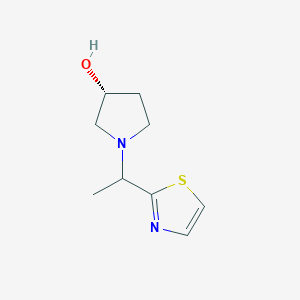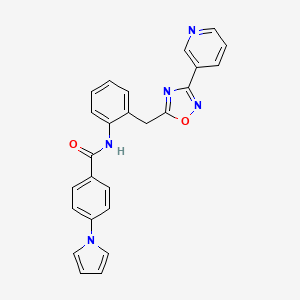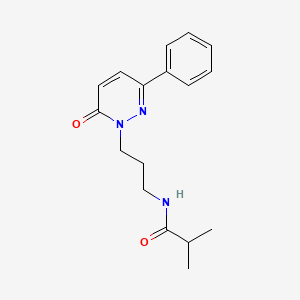![molecular formula C17H14ClF3N2O3S B2991944 4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309475-61-2](/img/structure/B2991944.png)
4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of indole and trifluoroacetophenone. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Trifluoroacetophenone is a starting material for the synthesis of various compounds and is used as an organocatalyst for the oxidation of tertiary amines and azines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, trifluoroacetophenone has a boiling point of 165-166 °C and a density of 1.24 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Herbicide Selectivity and Metabolism
Compounds with chloro and methoxy groups, such as chlorsulfuron, have been studied for their selective herbicidal activity, particularly in cereals like wheat, oats, and barley. These plants can metabolize chlorsulfuron into inactive products, showcasing a biological basis for selectivity in weed control (Sweetser, Schow, & Hutchison, 1982). This indicates potential agricultural applications for similar compounds in selective herbicide formulations.
Antiproliferative Activity
Structurally related benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma. For example, derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides displayed significant activity, suggesting that similar compounds could serve as leads in developing new anticancer agents (Motavallizadeh et al., 2014).
Photodynamic Therapy for Cancer
New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized for their high singlet oxygen quantum yield, important for photodynamic therapy in cancer treatment. These compounds' photophysical and photochemical properties suggest that similar molecules could be utilized in developing effective photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Applications
The synthesis of novel azetidin-2-ones with a benzenesulfonamide moiety has shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. This highlights the potential of benzenesulfonamide derivatives in developing new antifungal agents (Gupta & Halve, 2015).
Synthetic Applications of Metalated Sulfonamides
Research into metalated sulfonamides has uncovered their vast potential in heterocyclic synthesis and other areas of organic chemistry. The directed metalation group (DMG) characteristics of arylsulfonamides offer a versatile tool for the synthesis of a wide range of heterocyclic compounds, indicating a broad area of application for similar chemical structures (Familoni, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3S/c1-26-14-4-2-3-13-15(14)12(9-22-13)16(17(19,20)21)23-27(24,25)11-7-5-10(18)6-8-11/h2-9,16,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGDDRZDYMZAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2991861.png)
![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine](/img/structure/B2991862.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2991864.png)

![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2991868.png)
![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)


![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)



![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)